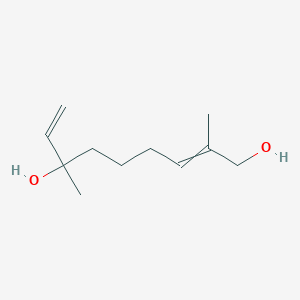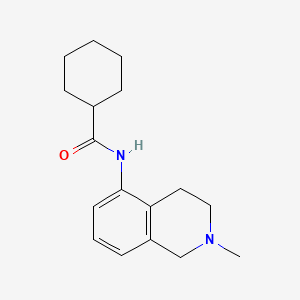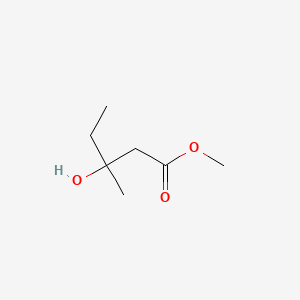
3,5-ditert-butyl-4-nitroso-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-ditert-butyl-4-nitroso-1H-pyrazole is a chemical compound with the molecular formula C11H20N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-ditert-butyl-4-nitroso-1H-pyrazole typically involves the nitration of 3,5-ditert-butyl-1H-pyrazole. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the nitroso derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-ditert-butyl-4-nitroso-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amino group.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: 3,5-ditert-butyl-4-nitro-1H-pyrazole.
Reduction: 3,5-ditert-butyl-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-ditert-butyl-4-nitroso-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3,5-ditert-butyl-4-nitroso-1H-pyrazole involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity. Detailed studies are required to elucidate the specific pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3,5-ditert-butyl-1H-pyrazole: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3,5-ditert-butyl-4-nitro-1H-pyrazole: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
3,5-ditert-butyl-4-amino-1H-pyrazole: Contains an amino group, which imparts different chemical and biological properties.
Uniqueness
3,5-ditert-butyl-4-nitroso-1H-pyrazole is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic compounds and the study of redox processes.
Propiedades
Número CAS |
38749-07-4 |
|---|---|
Fórmula molecular |
C11H19N3O |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-4-nitroso-1H-pyrazole |
InChI |
InChI=1S/C11H19N3O/c1-10(2,3)8-7(14-15)9(13-12-8)11(4,5)6/h1-6H3,(H,12,13) |
Clave InChI |
KXOMVLWPRCSEIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=NN1)C(C)(C)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
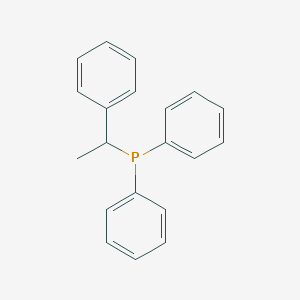
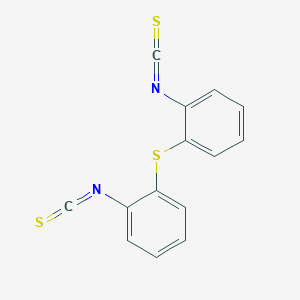

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)


